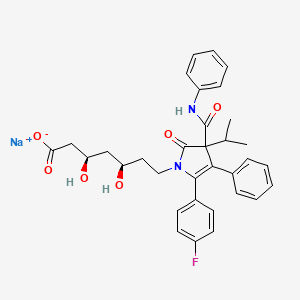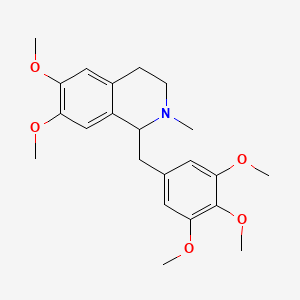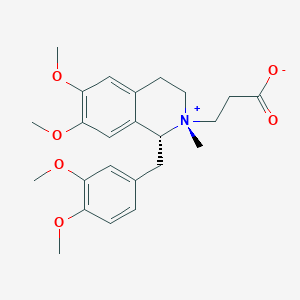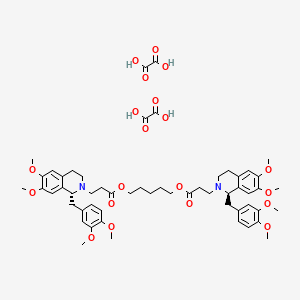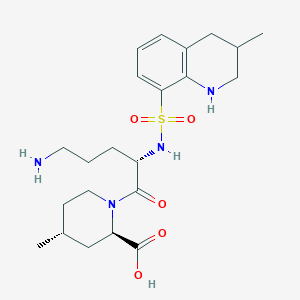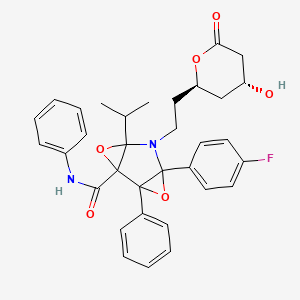
Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate is a chemical compound with the molecular formula C14H17NO6 and a molecular weight of 295.29 g/mol . It is known for its use in synthetic organic chemistry, particularly in the preparation of various heterocyclic compounds. The compound features a hexanoate ester group, a formyl group, and a nitrophenoxy moiety, making it a versatile intermediate in chemical synthesis.
Mechanism of Action
Target of Action
Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate is a synthetic compound It is used in the synthetic preparation of 7-amino-4,5-dihydrobenzo[f][1,4]oxazepin-3-ones , suggesting that it may interact with biological targets involved in the synthesis or function of these compounds.
Biochemical Pathways
Given its use in the synthesis of 7-Amino-4,5-dihydrobenzo[f][1,4]oxazepin-3-ones , it may be involved in pathways related to the synthesis or degradation of these compounds
Result of Action
As it is used in the synthesis of 7-Amino-4,5-dihydrobenzo[f][1,4]oxazepin-3-ones , it may have effects related to the function of these compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate can be synthesized through a multi-step process starting from methyl 2-(2-formylphenoxy)hexanoate . The synthesis involves the nitration of the phenoxy group to introduce the nitro functionality. The reaction conditions typically include the use of nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the phenoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration processes. The raw materials, including methyl 2-(2-formylphenoxy)hexanoate, are subjected to nitration in reactors equipped with temperature control and efficient mixing systems. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in alkaline medium, chromium trioxide in acetic acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: Methyl 2-(2-formyl-4-aminophenoxy)hexanoate.
Oxidation: Methyl 2-(2-carboxy-4-nitrophenoxy)hexanoate.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving ester hydrolysis and nitration.
Medicine: It is investigated for its potential use in the synthesis of bioactive molecules with therapeutic properties.
Industry: The compound is employed in the production of specialty chemicals and materials with specific functional properties.
Comparison with Similar Compounds
Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate can be compared with similar compounds such as:
Methyl 2-(2-formylphenoxy)hexanoate: Lacks the nitro group, making it less reactive in certain nitration and reduction reactions.
Methyl 2-(2-formyl-4-aminophenoxy)hexanoate:
Methyl 2-(2-carboxy-4-nitrophenoxy)hexanoate: Features a carboxylic acid group, making it more acidic and suitable for different types of chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
methyl 2-(2-formyl-4-nitrophenoxy)hexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c1-3-4-5-13(14(17)20-2)21-12-7-6-11(15(18)19)8-10(12)9-16/h6-9,13H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIKBKLWSJKUBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC)OC1=C(C=C(C=C1)[N+](=O)[O-])C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the molecular formula and weight of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate?
A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula for this compound as C14H17NO6 [].
Q2: How are the different functional groups of this compound oriented in space?
A2: The abstract describes the molecule's spatial arrangement as follows: the ester group of the methyl hexanoate side chain is almost perpendicular to the benzene ring, with a dihedral angle of 80.0° []. In contrast, the nitro group lies nearly coplanar with the benzene ring, exhibiting a dihedral angle of 10.3° [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
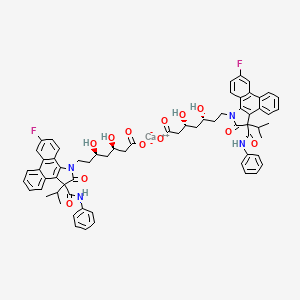


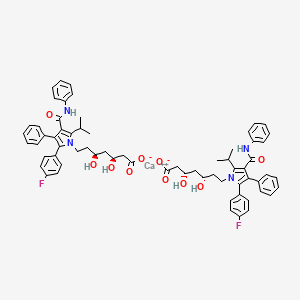

![Calcium;7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B601605.png)
